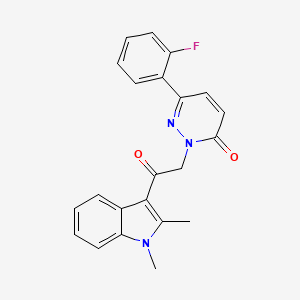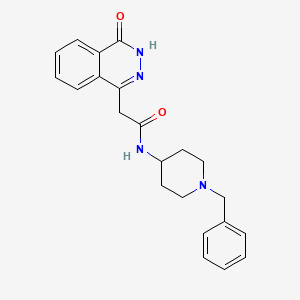
3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features both indole and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiazole ring. The final step involves the formation of the propanamide linkage.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling and Amide Formation: The final step involves coupling the indole and thiazole derivatives, followed by the formation of the amide bond using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioesters.
科学的研究の応用
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiazole ring could interact with enzymes involved in metabolic pathways. The compound may also induce apoptosis in cancer cells through the activation of caspases.
類似化合物との比較
Similar Compounds
3-(3-Acetyl-1H-indol-1-yl)propanoic acid: Similar indole structure but lacks the thiazole ring.
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide: Contains the thiazole ring but lacks the indole moiety.
Uniqueness
3-(3-Acetyl-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide is unique due to the combination of indole and thiazole rings in a single molecule, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
3-(3-acetylindol-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)15-12-23(17-8-4-2-6-14(15)17)11-10-19(25)22-20-21-16-7-3-5-9-18(16)26-20/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,21,22,25) |
InChIキー |
BCSIMUJIWDJVOI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC4=C(S3)CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10992210.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone](/img/structure/B10992211.png)

![6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10992219.png)
![methyl N-{[1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}glycinate](/img/structure/B10992220.png)
![4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B10992227.png)
![3-(4-methoxyphenyl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10992232.png)
![1-methyl-3-phenyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10992236.png)

![ethyl (2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B10992244.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide](/img/structure/B10992250.png)
![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10992260.png)
![Dimethyl (2S)-2-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10992262.png)
